

Application Notes and Protocols for Suzuki Coupling Reactions Using 5-Iodovanillin

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Compound of Interest

Compound Name: 5-Iodovanillin

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These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of **5-iodovanillin** with various arylboronic acids. This reaction is a powerful tool for the synthesis of biaryl compounds, which are important structural motifs in many pharmaceutical agents and functional materials. The use of **5-iodovanillin**, a readily available derivative of the renewable feedstock vanillin, aligns with the principles of green chemistry.^{[1][2][3]}

The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction in organic synthesis.^{[4][5]} Its significance in the pharmaceutical industry is underscored by its application in the synthesis of numerous approved drugs.^{[6][7]} This reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid) with an organohalide in the presence of a palladium catalyst and a base.

Data Presentation: Reaction Parameters and Yields

The following table summarizes various reported conditions and outcomes for the Suzuki coupling of **5-iodovanillin** with different arylboronic acids, providing a comparative overview for reaction optimization.

Coupling Partner	Catalyst (mol%)	Base	Solvent	Conditions	Time	Yield (%)	Reference
Phenylboronic acid	Pd(OAc) ₂ (1 mol%)	Amberlite IRA-400(OH)	Water/Ethanol	60 °C	1-2 h	Not specified	[8][9]
4-Methylphenylboronic acid	10% Pd/C (0.56 mol%)	K ₂ CO ₃	Water	150 °C (Microwave)	5 min	Not specified	[10]
Phenylboronic acid	ChsB–Pd (5.1 x 10 ⁻³ mol%)	NaHCO ₃	Ethanol/Water (1:1)	200 W (Microwave)	10 min	95	[11]
Phenylboronic acid	ChsB–Pd (5.1 x 10 ⁻³ mol%)	NaHCO ₃	Ethanol/Water (1:1)	Conventional Heating	2 h	90	[11]
4-Chlorophenylboronic acid	ChsB–Pd (5.1 x 10 ⁻³ mol%)	NaHCO ₃	Ethanol/Water (1:1)	200 W (Microwave)	10 min	92	[11]
4-Methoxyphenylboronic acid	ChsB–Pd (5.1 x 10 ⁻³ mol%)	NaHCO ₃	Ethanol/Water (1:1)	200 W (Microwave)	10 min	94	[11]
Phenylboronic acid	Pd(II) complex 4a (0.05 mol%)	LiOH·H ₂ O	Water/Methanol (1:1)	Not specified	5 h	High Yield	[12]

Phenylboronic acid	Pd(II) complex 4a (0.05 mol%)	K ₂ CO ₃	Water/Methanol (1:1)	Not specified	8 h	High Yield	[12]
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Experimental Protocols

Two detailed protocols are provided below: a general method adaptable for various substrates and a specific microwave-assisted procedure.

Protocol 1: General Procedure for Suzuki Coupling of 5-Iodovanillin (Conventional Heating)

This protocol is a generalized method based on several literature procedures.[8][9][12]

Materials:

- **5-Iodovanillin**
- Arylboronic acid (1.1 - 1.5 equivalents)
- Palladium catalyst (e.g., Pd(OAc)₂, Pd/C, or other Pd complexes; 0.01 - 5 mol%)
- Base (e.g., K₂CO₃, NaHCO₃, K₃PO₄, or an ion-exchange resin; 2-3 equivalents)
- Solvent (e.g., a mixture of water and a co-solvent like ethanol, methanol, or acetone)
- Round-bottomed flask
- Stir bar
- Condenser
- Heating mantle or oil bath
- Standard glassware for work-up and purification

Procedure:

- To a round-bottomed flask equipped with a stir bar and condenser, add **5-iodovanillin** (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K_2CO_3 , 2.0 mmol).
- Add the chosen solvent system (e.g., 10 mL of a 1:1 mixture of water and ethanol).
- De-gas the mixture by bubbling nitrogen or argon through it for 10-15 minutes.
- Add the palladium catalyst (e.g., $Pd(OAc)_2$, 0.02 mmol) to the reaction mixture.
- Heat the reaction mixture with vigorous stirring. The temperature and reaction time will depend on the specific catalyst and substrates used (e.g., 60-80 °C for several hours). Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- If a solid catalyst like Pd/C was used, filter the mixture to remove the catalyst.
- Acidify the filtrate to a pH of approximately 2 by the slow addition of an acid (e.g., 2 M HCl). This will precipitate the product.
- Collect the crude product by vacuum filtration and wash with cold water.
- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., acetone/water or ethanol/water).^{[1][10]}

Protocol 2: Microwave-Assisted Suzuki Coupling of 5-Iodovanillin with 4-Methylphenylboronic Acid

This protocol is adapted from a specific literature procedure utilizing microwave heating for rapid synthesis.^[10]

Materials:

- **5-Iodovanillin** (0.25 g, 0.90 mmol)
- 4-Methylphenylboronic acid (0.16 g, 1.2 mmol)
- Potassium carbonate (K_2CO_3) (0.40 g, 2.9 mmol)

- 10% Palladium on carbon (10% Pd/C) (5 mg, 5 μ mol Pd)
- Deionized water (15 mL)
- 35-mL microwave vessel with a micro-stir bar
- Microwave reactor
- Hydrochloric acid (2.0 M)
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

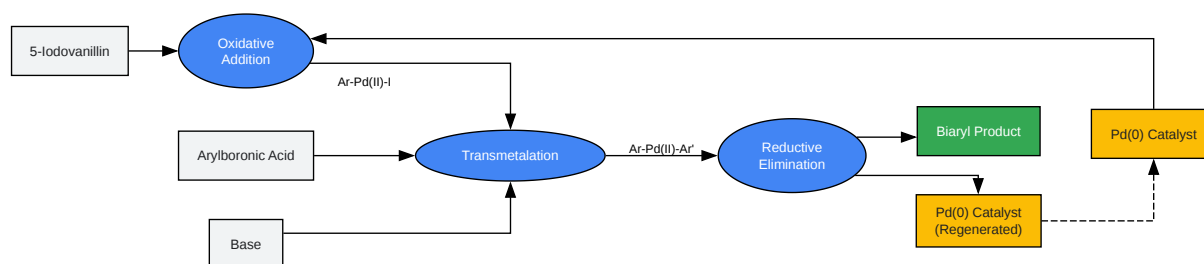
Procedure:

- In a 35-mL microwave vessel containing a micro-stir bar, combine **5-iodovanillin** (0.25 g, 0.90 mmol), 4-methylphenylboronic acid (0.16 g, 1.2 mmol), K_2CO_3 (0.40 g, 2.9 mmol), and 10% Pd/C (5 mg, 5 μ mol Pd).
- Add 15 mL of deionized water to the vessel.
- Seal the vessel and shake to dissolve the solids. Vent the vessel to release any pressure.
- Place the vessel in the microwave reactor and heat the reaction mixture to 150 $^{\circ}\text{C}$ for 5 minutes with stirring.
- After the reaction is complete, allow the vessel to cool to room temperature.
- Slowly add 2.9 mL of 2.0 M HCl with stirring to acidify the product mixture.
- Add 8 mL of ethyl acetate and stir to dissolve the organic solids.
- Filter the biphasic mixture to remove the Pd/C catalyst.
- Separate the organic and aqueous phases. Extract the aqueous phase with ethyl acetate (2 x 10 mL).

- Combine the organic phases, wash with brine, and dry over anhydrous MgSO_4 .
- Concentrate the organic solution to obtain the crude product.
- The product can be purified by recrystallization from a mixture of warm acetone and water.

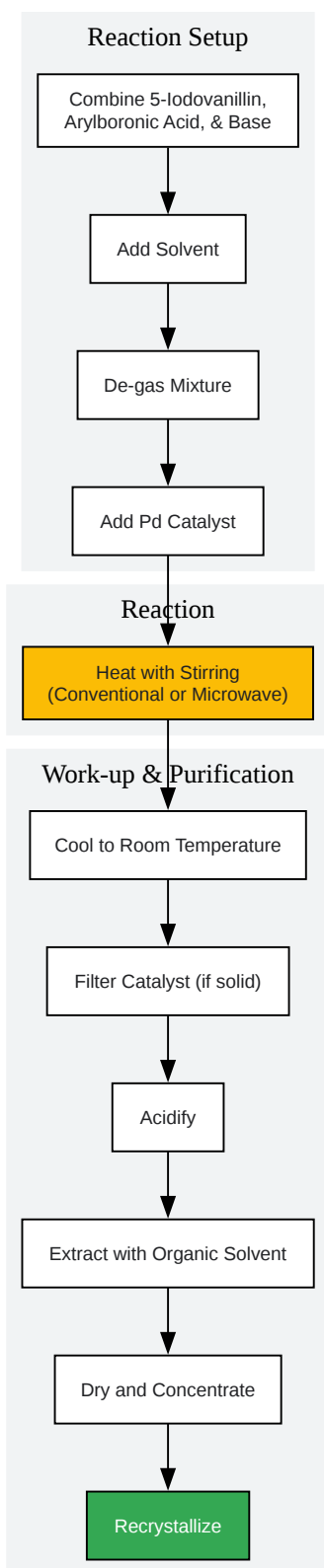
Visualizations

The following diagrams illustrate the key aspects of the Suzuki coupling reaction involving **5-iodovanillin**.



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Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.



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Caption: General experimental workflow for the Suzuki coupling of **5-iodovanillin**.

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